molecular formula C9H11F2N B12980383 1-(2-(Difluoromethyl)phenyl)ethanamine

1-(2-(Difluoromethyl)phenyl)ethanamine

Cat. No.: B12980383
M. Wt: 171.19 g/mol
InChI Key: SSJCWLBRDCZYPR-UHFFFAOYSA-N
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Description

1-(2-(Difluoromethyl)phenyl)ethanamine is an organic compound with the molecular formula C₉H₁₁F₂N It is characterized by the presence of a difluoromethyl group attached to a phenyl ring, which is further connected to an ethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Difluoromethyl)phenyl)ethanamine typically involves the introduction of the difluoromethyl group onto the phenyl ring followed by the formation of the ethanamine moiety. One common method involves the use of difluoromethylation reagents to introduce the difluoromethyl group onto a suitable precursor, such as a phenyl derivative. This can be achieved through various methods, including electrophilic, nucleophilic, radical, and cross-coupling reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes using metal-based catalysts to transfer the difluoromethyl group to the phenyl ring. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(2-(Difluoromethyl)phenyl)ethanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens or nucleophiles in the presence of catalysts.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylated phenyl oxides, while reduction may produce difluoromethylated phenyl ethanols .

Scientific Research Applications

1-(2-(Difluoromethyl)phenyl)ethanamine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-(Difluoromethyl)phenyl)ethanamine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can influence the compound’s reactivity and binding affinity to various receptors and enzymes. This can result in modulation of biological processes, making it a valuable compound for studying biochemical pathways and developing new therapeutic agents .

Comparison with Similar Compounds

  • 1-(3-(Difluoromethyl)-2-fluorophenyl)ethanamine
  • 1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine

Comparison: 1-(2-(Difluoromethyl)phenyl)ethanamine is unique due to the specific positioning of the difluoromethyl group on the phenyl ring, which can significantly affect its chemical and biological properties.

Properties

Molecular Formula

C9H11F2N

Molecular Weight

171.19 g/mol

IUPAC Name

1-[2-(difluoromethyl)phenyl]ethanamine

InChI

InChI=1S/C9H11F2N/c1-6(12)7-4-2-3-5-8(7)9(10)11/h2-6,9H,12H2,1H3

InChI Key

SSJCWLBRDCZYPR-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1C(F)F)N

Origin of Product

United States

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